
25B-NBF (hydrochloride)
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 25B-NBF (clorhidrato) involucra varios pasos:
Materiales de partida: La síntesis comienza con 2,5-dimetoxi-benzaldehído y 4-bromo-2,5-dimetoxi-benzaldehído.
Formación del intermedio: El compuesto intermedio se forma mediante la reacción de los materiales de partida con 2-fluorobencilamina en condiciones controladas.
Producto final: El producto final, 25B-NBF, se obtiene mediante procesos adicionales de purificación y cristalización.
Métodos de producción industrial
La producción industrial de 25B-NBF (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización y la cromatografía.
Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar la pureza y la consistencia.
Análisis De Reacciones Químicas
Metabolic Pathways
The metabolic profile of 25B-NBF (hydrochloride) has been extensively studied, revealing various metabolic pathways that produce multiple metabolites. When incubated with human hepatocytes, 25B-NBF undergoes several transformations, leading to the formation of at least 33 distinct metabolites. Key metabolic reactions include:
- Debenzylation
- Glucuronidation
- Sulfation
- Acetylation
These reactions are catalyzed by various cytochrome P450 enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Identification of Metabolites
ID | Retention Time (min) | Molecular Formula | Exact Mass ([M + H]+) | Error (ppm) | Fragment Ions | Biotransformation |
---|---|---|---|---|---|---|
M0 | 9.9 | C17H19BrFNO2 | 368.0656 | -0.5 | 243.0014, 227.9780, 109.0451 | Parent |
M1 | 8.8 | C17H19BrFNO3 | 384.0605 | 1.0 | 260.0281, 243.0015, 227.9780, 125.0399 | Monohydroxylation |
M32 | 4.1 | C21H23BrFNO8 | 516.0664 | 0.2 | 340.0343, 214.9701, 109.0450 | Bis-O-demethylation + Glucuronidation |
M33 | 11.7 | C12H16BrNO3 | 302.0386 | -0.3 | 260.0280, 243.0015, 227.9781 | N-Dearylation + Acetylation |
Reaction Mechanisms
The primary reaction mechanisms involved in the metabolism of 25B-NBF include:
- Hydroxylation : This reaction adds hydroxyl groups to the molecule at various positions on the fluorobenzyl moiety.
- O-Demethylation : This involves the removal of methyl groups from the dimethoxyphenyl structure.
- Glucuronidation : The addition of glucuronic acid to hydroxylated metabolites increases their water solubility and facilitates excretion.
- Sulfation : Similar to glucuronidation but involves adding a sulfate group to hydroxylated metabolites.
These transformations not only affect the pharmacological activity of the compound but also its toxicity profile and potential for drug interactions .
Receptor Binding Affinity
25B-NBF exhibits significant binding affinity for serotonin receptors, particularly the serotonin receptor subtype 5-HT2A, which is implicated in its psychoactive effects . The compound's affinity for other serotonin receptor subtypes varies but generally demonstrates selectivity for the following receptors:
- 5-HT2A : High affinity
- 5-HT2B : Moderate affinity
- 5-HT2C : Moderate affinity
This receptor activity profile suggests that alterations in metabolic pathways could modulate its psychoactive effects and toxicity .
Toxicological Considerations
Research indicates that derivatives like 25B-NBF may have neurotoxic effects due to prolonged activation of serotonin receptors and potential cardiotoxicity associated with high doses . The compound's metabolism can lead to various toxic metabolites that may exacerbate these effects.
Aplicaciones Científicas De Investigación
25B-NBF (clorhidrato) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de compuestos similares.
Biología: El compuesto se estudia por sus interacciones con los receptores de serotonina, en particular el receptor 5-HT2A.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas y efectos en el sistema nervioso central.
Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y toxicología forense
Mecanismo De Acción
25B-NBF (clorhidrato) ejerce sus efectos actuando como un agonista parcial en el receptor 5-HT2A. Esta interacción conduce a la activación de las vías de la serotonina, lo que resulta en sus efectos psicoactivos. El compuesto también afecta la dinámica de la polimerización de los microtúbulos, lo que puede influir en la plasticidad neuronal .
Comparación Con Compuestos Similares
Compuestos similares
25I-NBOMe: Otro agonista potente del receptor 5-HT2A con propiedades psicoactivas similares.
25C-NBOMe: Conocido por su alta afinidad por el receptor 5-HT2A y efectos similares.
DMBMPP: Un compuesto que también afecta la dinámica de la polimerización de los microtúbulos
Singularidad
25B-NBF (clorhidrato) es único debido a su patrón de sustitución específico y su alta potencia como agonista parcial para el receptor 5-HT2A. Su capacidad para alterar la dinámica de la polimerización de los microtúbulos lo distingue aún más de otros compuestos similares .
Actividad Biológica
25B-NBF (hydrochloride), a derivative of the phenethylamine class, is closely related to the well-known psychoactive compound 2C-B. It has garnered attention due to its potent activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropharmacological effects. This article reviews the biological activity of 25B-NBF, focusing on its pharmacokinetics, metabolism, neurotoxicity, and clinical case studies.
25B-NBF is chemically characterized as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine. This structure enhances its binding affinity to serotonin receptors. Specifically, it exhibits high affinity for the 5-HT2A receptor with a pK_i value of approximately 8.57 and for the 5-HT2C receptor with a pK_i value of around 7.77 . The presence of the N-benzyl substitution significantly increases its receptor activity compared to its parent compound, 2C-B.
Pharmacokinetics and Metabolism
The metabolism of 25B-NBF has been studied extensively using human hepatocytes. Key findings include:
- Metabolic Stability : After three hours of incubation with human hepatocytes, approximately 16.6% of 25B-NBF remained intact, indicating significant metabolic degradation .
- Half-Life : The elimination half-life (t_1/2) was estimated at 29.7 minutes.
- Clearance Rates : The intrinsic clearance (Cl_int) was calculated to be 83.4 mL/min/kg, with hepatic clearance (Cl_hep) at 16.6 mL/min/kg .
The primary metabolic pathways identified include:
- Debenzylation
- Glucuronidation
- Sulfation
- Acetylation
Cytochrome P450 enzymes (CYPs) involved in the metabolism include CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4 . This broad involvement suggests potential for drug-drug interactions.
Neurotoxicity and Adverse Effects
Recent studies have highlighted the neurotoxic potential of compounds within the NBOMe series, including 25B-NBF. In vivo studies indicate that low doses (0.3 mg/kg) can cause significant DNA damage in rat frontal cortex neurons . Additionally, in vitro assays demonstrated that concentrations as low as 30 μM could decrease neuronal activity without recovery after a washout period .
Case Studies
Several clinical cases have illustrated the adverse effects associated with compounds like 25B-NBF:
- Case Report #1 : A 16-year-old female experienced generalized seizures and altered mental status after using what was believed to be a related compound (25I-NBOMe). Upon examination, she exhibited severe muscle rigidity and elevated creatine phosphokinase levels (CPK), peaking at 47,906 U/L .
- Case Report #2 : A 15-year-old male presented with agitation and seizures after self-administering a similar compound. His symptoms included elevated blood pressure and heart rate, alongside muscle rigidity .
These cases underscore the potential for severe neurological effects following use.
Research Findings
A comparative analysis of the biological activity of various NBOMe derivatives reveals that:
Compound | Affinity for 5-HT2A | Affinity for 5-HT2C | Notable Effects |
---|---|---|---|
25B-NBF | pK_i = 8.57 | pK_i = 7.77 | Neurotoxicity; seizure potential |
25I-NBOMe | Higher than 25B-NBF | Moderate | Severe agitation; seizures |
25C-NBOMe | Similar | Lower | Reduced cell viability |
Q & A
Q. Basic: What are the major metabolic pathways of 25B-NBF in vitro?
Answer:
25B-NBF undergoes phase I metabolism via hydroxylation and O-demethylation reactions, primarily mediated by CYP1A1, CYP1A2, CYP2C9, and CYP2C19 enzymes. Phase II metabolism involves glucuronidation catalyzed by UGT2B7. To validate this, incubate 25B-NBF with human hepatocytes or liver microsomes, and analyze metabolites using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Include control reactions with selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A) to confirm enzyme contributions .
Q. Basic: How should researchers assess the metabolic stability of 25B-NBF in experimental settings?
Answer:
Perform time-course studies in human hepatocytes:
- Protocol: Incubate 25B-NBF (e.g., 10 µM) at 37°C, sample aliquots at 0, 1, 2, and 3 hours.
- Analysis: Quantify remaining compound via LC-MS.
- Key Data: Expect rapid degradation (~80% remaining at 1 hour; ~20% at 3 hours). Adjust dosing intervals in vivo based on this half-life .
Q. Advanced: How to design experiments evaluating 25B-NBF’s effect on microtubule dynamics?
Answer:
Experimental Design:
- Assay: Use β-tubulin polymerization assays with purified tubulin.
- Concentrations: Test 10–100 µM 25B-NBF (higher concentrations ≥50 µM show significant polymerization acceleration vs. controls).
- Controls: Include paclitaxel (10 µM) as a positive control and vehicle-only (DMSO) as a negative control.
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s). At 75 µM, 25B-NBF outperforms paclitaxel (p=0.010), but variability at 100 µM may require larger sample sizes .
Q. Advanced: How to resolve contradictions between rapid in vitro metabolism and sustained pharmacological activity of 25B-NBF?
Answer:
Strategies:
Metabolite Profiling: Identify active metabolites (e.g., hydroxylated derivatives) via LC-HRMS and test their receptor binding affinity.
Protein Binding: Measure plasma protein binding using equilibrium dialysis; high binding may prolong effective half-life.
In Vivo Correlation: Compare pharmacokinetic (plasma levels) and pharmacodynamic (e.g., 5-HT2A receptor occupancy via PET) data. Active metabolites may explain sustained effects despite parent compound clearance .
Q. Basic: What analytical methods are recommended for quantifying 25B-NBF and metabolites?
Answer:
- Quantification: Use LC-HRMS for sensitivity (detection limits ~0.1 ng/mL) or GC-MS/MS for structural confirmation.
- Metabolite Identification: Employ MS/MS fragmentation patterns (e.g., m/z transitions for demethylated or glucuronidated products). Reference libraries for N-benzyl phenethylamines (e.g., 25B-NBF vs. 25C-NBF) improve accuracy .
Q. Advanced: How to validate molecular docking predictions for 25B-NBF’s binding to 5-HT2A receptors?
Answer:
Validation Workflow:
Computational: Compare docking poses (e.g., PyMOL-generated RMSD values) with crystallized ligands (e.g., LSD in PDB 6WGT). Acceptable RMSD: <2.0 Å.
Experimental:
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPTXOUFWUFHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-17-5 | |
Record name | 25B-NBF | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.